(2S,5R)-1,2,5-Trimethylpiperazine oxalate
Overview
Description
“(2S,5R)-1,2,5-Trimethylpiperazine oxalate” is a chemical compound with the CAS Number: 1523541-99-2 . It has a molecular weight of 218.25 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H16N2.C2H2O4/c1-6-5-9(3)7(2)4-8-6;3-1(4)2(5)6/h6-8H,4-5H2,1-3H3;(H,3,4)(H,5,6)/t6-,7+;/m1./s1
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Catalytic Conversion to Oxalate
(2S,5R)-1,2,5-Trimethylpiperazine oxalate can be involved in catalytic processes. A study by Angamuthu et al. (2010) in "Science" demonstrated a copper complex's selectivity in reductively coupling carbon dioxide to form oxalate, offering potential applications in carbon capture technologies and the synthesis of value-added compounds (Angamuthu et al., 2010).
Organic Synthesis
The compound has relevance in the field of organic chemistry. Conde-Frieboes and Hoppe (1992) in "Tetrahedron" detailed the use of similar oxalate compounds in the synthesis of homochiral oxazolidine-masked 2-formylalkanones, indicating potential applications in the synthesis of complex organic molecules (Conde-Frieboes & Hoppe, 1992).
Electrochemical and Solar Applications
In the field of environmental science, the compound is relevant to electrochemical and solar applications. Garcia-Segura et al. (2016) investigated the degradation of oxalic acid solutions using solar photolysis and electro-Fenton processes, providing insights into the environmental management of oxalate-related compounds (Garcia-Segura et al., 2016).
Anti-Inflammatory Applications
In biomedical research, (2S, 5R)-1,2,5-Trimethylpiperazine oxalate derivatives have been explored for their therapeutic potential. Liu et al. (2017) synthesized a related compound and evaluated its anti-inflammatory properties, suggesting potential biomedical applications (Liu et al., 2017).
Safety and Hazards
The safety information for “(2S,5R)-1,2,5-Trimethylpiperazine oxalate” includes several hazard statements: H315, H319, H335 . These correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The precautionary statements include P261, P280 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection.
Mechanism of Action
Target of Action
Avibactam primarily targets β-lactamases, enzymes produced by some bacteria that provide resistance to β-lactam antibiotics .
Mode of Action
Avibactam inactivates some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism .
Biochemical Pathways
The compound interacts with the β-lactamase enzymes, preventing them from breaking down antibiotics. This allows the antibiotics to effectively target the bacterial cell wall .
Pharmacokinetics
As a β-lactamase inhibitor, it is typically administered in combination with other antibiotics to enhance their effectiveness .
Result of Action
The result of Avibactam’s action is the increased effectiveness of β-lactam antibiotics, allowing them to overcome bacterial resistance and effectively kill bacteria .
Biochemical Analysis
Biochemical Properties
(2S,5R)-1,2,5-Trimethylpiperazine oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can result in changes in gene expression, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for drug metabolism . These interactions can influence metabolic flux and metabolite levels, thereby affecting the overall metabolic profile of the organism. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific tissues . For instance, it may be actively transported into cells via specific transporters, influencing its intracellular concentration and subsequent biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Properties
IUPAC Name |
oxalic acid;(2S,5R)-1,2,5-trimethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H2O4/c1-6-5-9(3)7(2)4-8-6;3-1(4)2(5)6/h6-8H,4-5H2,1-3H3;(H,3,4)(H,5,6)/t6-,7+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBIBDQOZBEFCJ-HHQFNNIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C)C.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1C)C.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523541-99-2 | |
Record name | Piperazine, 1,2,5-trimethyl-, (2S,5R)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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